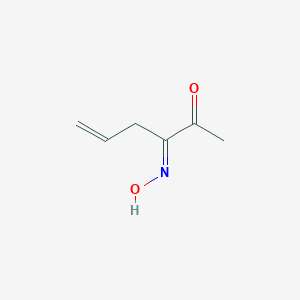

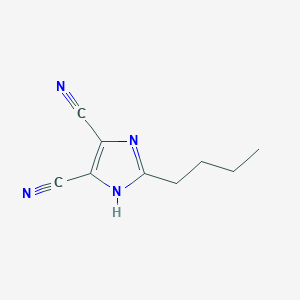

2-butyl-1H-imidazole-4,5-dicarbonitrile

Overview

Description

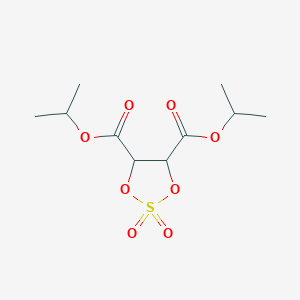

2-butyl-1H-imidazole-4,5-dicarbonitrile is a chemical compound with the CAS number 114772-25-7 . It has a molecular weight of 174.21 . The IUPAC name for this compound is 2-butyl-1H-imidazole-4,5-dicarbonitrile .

Molecular Structure Analysis

The InChI code for 2-butyl-1H-imidazole-4,5-dicarbonitrile is 1S/C9H10N4/c1-2-3-4-9-12-7(5-10)8(6-11)13-9/h2-4H2,1H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-butyl-1H-imidazole-4,5-dicarbonitrile has a melting point of 107 - 108 degrees Celsius . It has a density of 1.2±0.1 g/cm3, a boiling point of 478.8±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The compound has a molar refractivity of 46.1±0.4 cm3, and a molar volume of 148.0±5.0 cm3 .Scientific Research Applications

Catalysts in Nucleoside Coupling

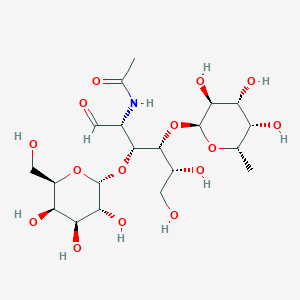

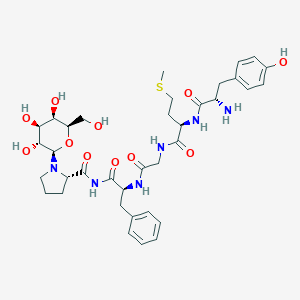

Compounds structurally similar to 2-butyl-1H-imidazole-4,5-dicarbonitrile have been explored as catalysts in the coupling reactions of nucleoside methyl phosphonamidites. The crystal structures of these compounds reveal significant insights into their catalytic activity, including the impact of steric repulsion and the importance of N-H...N hydrogen bonds in their molecular interactions (Bats, Schell, & Engels, 2013).

High-Nitrogen Compounds for Energetic Materials

2,2′-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a high-nitrogen compound derived from 2-amino-1H-imidazole-4,5-dicarbonitrile, demonstrates significant potential as a starting material for novel energetic compounds. Its high thermal stability and detailed kinetic studies of its thermal decomposition highlight its promise in this field (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).

Green Synthesis Approaches

The development of environmentally friendly synthesis methods for novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives using 2-aminoimidazole-4,5-dicarbonitrile showcases the compound's versatility in green chemistry. This research underscores the efficiency and simplicity of microwave-assisted synthesis techniques (Sadek, Abdel-Hameed, Abdelnabi, & Meleigy, 2018).

Advanced Organic Synthesis

Research into the one-step synthesis of dicyano imidazoles from aldehydes and 2,3-diaminomaleonitrile highlights the potential of 2-butyl-1H-imidazole-4,5-dicarbonitrile derivatives in organic synthesis. These studies emphasize the role of novel catalysts and green chemistry principles in facilitating efficient and environmentally friendly synthetic pathways (Kalhor & Seyedzade, 2020).

Cytotoxicity and Anticancer Research

The synthesis and structure-activity relationship studies of novel imidazole derivatives, including 2-butyl-1H-imidazole-4,5-dicarbonitrile analogs, have explored their cytotoxic potency against various cancer cell lines. These investigations contribute to the understanding of the molecular basis of their anticancer activity and potential therapeutic applications (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020).

Safety and Hazards

The safety information for 2-butyl-1H-imidazole-4,5-dicarbonitrile includes several hazard statements: H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

2-butyl-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-2-3-4-9-12-7(5-10)8(6-11)13-9/h2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWKJJQNRUVCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80413972 | |

| Record name | 2-butyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

114772-25-7 | |

| Record name | 2-butyl-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80413972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)

![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)